molecular formula C18H18N2 B3739355 N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine

N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine

Cat. No. B3739355
M. Wt: 262.3 g/mol
InChI Key: YYFIIUJLBWEZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions.

Mechanism of Action

N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor's ion channel pore and blocking the flow of ions. This leads to a reduction in the excitatory postsynaptic current and a decrease in synaptic transmission.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit long-term potentiation, a cellular mechanism that underlies learning and memory. N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine has also been shown to reduce seizure activity and protect against neuronal damage in animal models of epilepsy and stroke. Additionally, N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine has been found to have analgesic properties and may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine has several advantages for use in lab experiments. It is a highly specific antagonist of the AMPA receptor subtype and does not affect other glutamate receptor subtypes. This allows for precise investigation of the role of AMPA receptors in various physiological and pathological conditions. However, N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine has a relatively short half-life and may require frequent administration in some experiments. Additionally, N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine has poor solubility in aqueous solutions and may require the use of organic solvents.

Future Directions

There are several potential future directions for research involving N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine may be useful in investigating the mechanisms underlying these diseases and developing new treatments. Additionally, N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine may be useful in studying the mechanisms underlying chronic pain and developing new analgesic drugs. Finally, N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine may be useful in developing new drugs for the treatment of epilepsy and stroke.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine has been extensively used in scientific research to study the function of AMPA receptors in the central nervous system. AMPA receptors are responsible for mediating fast excitatory neurotransmission and play a critical role in synaptic plasticity, learning, and memory. N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine has been used to investigate the role of AMPA receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-12-7-6-10-16(14(12)3)19-18-11-13(2)15-8-4-5-9-17(15)20-18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFIIUJLBWEZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC3=CC=CC=C3C(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-4-methyl-2-quinolinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.